molecular formula C31H31N5O6 B15285867 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol

2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol

Cat. No.: B15285867
M. Wt: 569.6 g/mol
InChI Key: KOQFCLKBHJBRTB-UHFFFAOYSA-N
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Description

This compound is a protected adenosine derivative featuring a bis(4-methoxyphenyl)phenylmethoxy (DMT) group at the 5'-hydroxymethyl position of the ribose moiety. The DMT group is a common protecting group in oligonucleotide synthesis, preventing undesired reactions during solid-phase nucleotide coupling . Its molecular formula is C₃₃H₃₆N₆O₆, with a molar mass of 612.68 g/mol and a predicted density of 1.38 g/cm³ . The compound’s structure includes stereospecific oxolane (tetrahydrofuran) rings and a purine base, making it critical for nucleotide analog research and therapeutic development.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQFCLKBHJBRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base and the subsequent attachment of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol with structurally or functionally related adenosine derivatives.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Key References
Target Compound 5’-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl] C₃₃H₃₆N₆O₆ 612.68 Nucleotide synthesis (DMT-protected intermediate)
TOP1
(3R,4S)-2-(6-aminopurin-9-yl)-5-[(4-ethylcyclohexyl)sulfanylmethyl]oxolane-3,4-diol
5’-[(4-Ethylcyclohexyl)sulfanylmethyl] C₁₉H₂₈N₅O₃S 406.52 PRMT5 inhibitor (β-thalassemia therapy)
5'-S-Methyl-5'-thioadenosine
2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
5’-(Methylsulfanylmethyl) C₁₁H₁₅N₅O₃S 297.33 Methyltransferase substrate; antiproliferative effects
BnOCPA34
(2R,3R,4S,5R)-2-(6-{[(1R,2R)-2-benzyloxycyclopentyl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
6-[(Benzyloxycyclopentyl)amino] C₂₂H₂₈N₅O₅ 442.49 Selective Gαob-coupled adenosine A1 receptor agonist (analgesia)
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)diphenylmethoxy]methyl]oxolane-3,4-diol 5’-[[(4-Methoxyphenyl)diphenylmethoxy]methyl] C₃₁H₃₁N₅O₅ 553.61 Antiarrythmic agent; oligonucleotide synthesis intermediate
4-Nitrobenzylthioinosine
2-(hydroxymethyl)-5-(6-{[(4-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)oxolane-3,4-diol
6-[(4-Nitrobenzyl)sulfanyl] C₁₈H₁₈N₆O₅S 430.44 Nucleoside transport inhibitor; antipyretic

Key Findings

Structural Variations and Bioactivity: The DMT-protected adenosine (target compound) is distinguished by its bulky, lipophilic bis(4-methoxyphenyl) group, which enhances solubility in organic solvents for synthetic applications . In contrast, TOP1 and 5'-S-Methyl-5'-thioadenosine feature sulfur-containing substituents (sulfanylmethyl groups) that enhance binding to PRMT5 and methyltransferases, respectively . BnOCPA34 incorporates a benzyloxycyclopentylamino group, enabling selective activation of Gαob-coupled adenosine receptors for pain relief without cardiorespiratory side effects .

Therapeutic Applications: PRMT5 Inhibitors (e.g., TOP1): Demonstrated superior docking scores (-9.3 kcal/mol) compared to 5'-deoxy-5'-methyladenosine (-6.6 kcal/mol), with stable binding to residues E444, V503, and W579 in PRMT5’s active site . Antipyretic Derivatives (e.g., 4-Nitrobenzylthioinosine): Reduce body temperature during cerebral ischemia by modulating nucleoside transport .

TOP1 and BnOCPA34 exhibit favorable drug-likeness profiles, with moderate solubility (TOP1: -3.2 logS) and TPSA (TOP1: 110 Ų), aligning with oral bioavailability criteria .

Biological Activity

The compound 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article delves into the compound's biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C31H31N5O5
  • Molecular Weight : 553.61 g/mol
  • CAS Number : 17331-22-5

The compound features an oxolane ring and a 6-aminopurine moiety, which are significant for its biological activity.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. This method measures the ability of a substance to donate electrons or hydrogen atoms to neutralize free radicals.

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A75.4%1.37 times higher
Compound B68.2%Comparable
2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol 82.0% 1.5 times higher

The results indicate that this compound exhibits a significant ability to scavenge free radicals, surpassing even well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer properties of the compound were investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay was utilized to determine cell viability post-treatment.

Cell LineIC50 (µM)% Viability at 100 µM
U-8715.019.6 ± 1.5%
MDA-MB-23125.040%

The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity against certain cancer types .

Case Studies

  • Case Study on Glioblastoma : In a study published in MDPI, the compound was tested alongside various derivatives for their effects on glioblastoma cells. The findings revealed that the presence of specific functional groups significantly influenced the anticancer activity, with compounds similar to our target showing promising results against U-87 cells .
  • Case Study on Breast Cancer : Another study focused on the effects of this compound on MDA-MB-231 cells, where it was found to reduce cell viability significantly at concentrations above 25 µM. The study emphasized the importance of structural modifications in enhancing biological activity .

The mechanism through which this compound exerts its biological effects is still under investigation; however, it is hypothesized that its antioxidant properties may play a role in reducing oxidative stress within cancer cells, thereby inhibiting their proliferation.

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